molecular formula C12H12N2O B14743145 5-Methyl-6-phenyl-2,3-dihydro-[1,2]diazepin-4-one CAS No. 1706-26-9

5-Methyl-6-phenyl-2,3-dihydro-[1,2]diazepin-4-one

Cat. No.: B14743145
CAS No.: 1706-26-9
M. Wt: 200.24 g/mol
InChI Key: RTEPNEJQSYBQHF-UHFFFAOYSA-N
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Description

5-Methyl-6-phenyl-2,3-dihydro-[1,2]diazepin-4-one is a heterocyclic compound that belongs to the diazepine family This compound is characterized by a seven-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-6-phenyl-2,3-dihydro-[1,2]diazepin-4-one can be achieved through several methods. One common approach involves the photoisomerization of 2,3-dihydro-5-methyl-6-phenyl-4H-1,2-diazepin-4-one . This reaction typically requires specific light conditions to induce the isomerization process.

Another method involves the use of isocyanide reagents, which can yield imidazobenzodiazepine intermediates. These intermediates can be prepared via an improved process that involves the one-pot condensation of benzodiazepines with mono-anion of tosylmethyl isocyanide or ethyl isocyanoacetate under mild conditions .

Industrial Production Methods

the scalable synthesis of related compounds, such as midazolam, suggests that similar approaches could be adapted for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-6-phenyl-2,3-dihydro-[1,2]diazepin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Substitution reactions can introduce different functional groups into the diazepine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often require catalysts or specific solvents to facilitate the process .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield fully saturated diazepine rings .

Scientific Research Applications

5-Methyl-6-phenyl-2,3-dihydro-[1,2]diazepin-4-one has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-6-phenyl-2,3-dihydro-[1,2]diazepin-4-one involves its interaction with specific molecular targets. The compound can bind to receptors in the central nervous system, modulating neurotransmitter activity and exerting its effects. The exact pathways and targets involved are still under investigation, but it is believed to influence GABAergic transmission, similar to other diazepine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-6-phenyl-2,3-dihydro-[1,2]diazepin-4-one is unique due to its specific structural features and the potential for diverse chemical modifications. Its ability to undergo various reactions and form different derivatives makes it a valuable compound for research and development in multiple fields .

Properties

CAS No.

1706-26-9

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

5-methyl-4-phenyl-1,7-dihydrodiazepin-6-one

InChI

InChI=1S/C12H12N2O/c1-9-11(7-13-14-8-12(9)15)10-5-3-2-4-6-10/h2-7,14H,8H2,1H3

InChI Key

RTEPNEJQSYBQHF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NNCC1=O)C2=CC=CC=C2

Origin of Product

United States

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